molecular formula C15H34OSi B14241515 2-nonanol, tBDMS CAS No. 272788-08-6

2-nonanol, tBDMS

Cat. No.: B14241515
CAS No.: 272788-08-6
M. Wt: 258.51 g/mol
InChI Key: VEHNNYOZMMKKLL-UHFFFAOYSA-N
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Description

2-Nonanol, tert-Butyldimethylsilyl (tBDMS) ether is a derivative of 2-nonanol, where the hydroxyl group is protected by a tert-butyldimethylsilyl group. This compound is commonly used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nonanol, tert-butyldimethylsilyl ether typically involves the reaction of 2-nonanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .

Industrial Production Methods

In an industrial setting, the production of 2-nonanol, tert-butyldimethylsilyl ether follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Nonanol, tert-butyldimethylsilyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield the corresponding alcohol .

Mechanism of Action

The mechanism by which 2-nonanol, tert-butyldimethylsilyl ether exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyldimethylsilyl group forms a stable bond with the oxygen atom of the hydroxyl group, preventing it from participating in unwanted reactions. This stability is due to the steric hindrance provided by the bulky tert-butyl group and the electron-donating effects of the dimethylsilyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nonanol, tert-butyldimethylsilyl ether is unique due to its balance of stability and reactivity. It provides sufficient protection under a wide range of conditions while being relatively easy to remove when necessary .

Properties

CAS No.

272788-08-6

Molecular Formula

C15H34OSi

Molecular Weight

258.51 g/mol

IUPAC Name

tert-butyl-dimethyl-nonan-2-yloxysilane

InChI

InChI=1S/C15H34OSi/c1-8-9-10-11-12-13-14(2)16-17(6,7)15(3,4)5/h14H,8-13H2,1-7H3

InChI Key

VEHNNYOZMMKKLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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